N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
Descripción
This compound features a 5-methoxyindole core linked via an ethyl chain to an acetamide group, which is further substituted with a 3-methyl-5-(4-methoxyphenyl)pyrazole moiety. Its molecular weight (~477.5 g/mol) and lipophilic groups (methoxy, methyl) may enhance blood-brain barrier permeability compared to simpler analogues .
Propiedades
Fórmula molecular |
C24H26N4O3 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C24H26N4O3/c1-15-20(24(28-27-15)16-4-6-18(30-2)7-5-16)13-23(29)25-11-10-17-14-26-22-9-8-19(31-3)12-21(17)22/h4-9,12,14,26H,10-11,13H2,1-3H3,(H,25,29)(H,27,28) |
Clave InChI |
OOJRQWZAHRNORE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-(5-metoxi-1H-indol-3-il)etil]-2-[5-(4-metoxi fenil)-3-metil-1H-pirazol-4-il]acetamida implica múltiples pasos:
Reacción inicial: El proceso comienza con la reacción de 5-metoxi indol con bromoacetato de etilo en presencia de una base para formar un compuesto intermedio.
Formación del anillo de pirazol: El intermedio se hace reaccionar entonces con 4-metoxi fenilhidrazina en condiciones ácidas para formar el anillo de pirazol.
Acoplamiento final: El paso final implica el acoplamiento del intermedio de pirazol con anhídrido acético para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto suele implicar la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar una alta pureza y rendimiento. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Aplicaciones de la investigación científica
N-[2-(5-metoxi-1H-indol-3-il)etil]-2-[5-(4-metoxi fenil)-3-metil-1H-pirazol-4-il]acetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su posible papel en la modulación de las vías biológicas.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural characteristics of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide suggest that it may interact with biological targets involved in tumor growth and proliferation.
Case Study: In Vitro Anticancer Studies
A study published in ACS Omega evaluated various derivatives of similar compounds for their anticancer properties. The results indicated that certain analogs exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to 86% . Although specific data on N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide was not directly provided, the structural similarities suggest a promising avenue for further investigation.
Neuropharmacological Applications
Given the presence of the indole structure, which is commonly associated with neurotransmitter modulation, this compound may have applications in neuropharmacology. Indole derivatives are known to influence serotonin receptors and could potentially be developed for treating mood disorders or neurodegenerative diseases.
Potential Mechanisms
Research into related compounds has shown that they can modulate serotonin pathways, which are crucial for mood regulation. For instance, compounds with similar indole structures have been investigated for their effects on serotonin receptors, suggesting that N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide might also exhibit similar properties .
Anti-inflammatory Properties
In silico studies have indicated that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide could be explored for its anti-inflammatory effects .
Mecanismo De Acción
El mecanismo de acción de N-[2-(5-metoxi-1H-indol-3-il)etil]-2-[5-(4-metoxi fenil)-3-metil-1H-pirazol-4-il]acetamida implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto interactúa con enzimas y receptores implicados en diversos procesos biológicos.
Vías implicadas: Modula las vías de señalización relacionadas con la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogues
Core Heterocycle Modifications
Indole vs. Indazole Derivatives
- N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]Acetamide (): Simplifies the target compound by omitting the pyrazole substituent.
- 2-(4-Ethoxyphenyl)-N-(5-Nitro-1-Trityl-1H-Indazol-3-yl)Acetamide ():
Replaces indole with a nitro-indazole core. The trityl (triphenylmethyl) group adds steric bulk, which may hinder metabolic clearance but enhance anti-proliferative activity in cancer models .
Pyrazole vs. Triazole/Thiadiazole Derivatives
- N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)Acetamides ():
Incorporates both pyrazole and triazole rings. The triazole’s electron-rich structure improves metabolic stability, while the phenyl group enhances π-π stacking in enzyme binding. These compounds exhibit predicted broad-spectrum activity via PASS software . - N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide (): Replaces pyrazole with thiadiazole and pyrimidoindole.
Substituent Effects
Methoxy Groups
- The 5-methoxyindole moiety (target compound and ) is structurally analogous to melatonin, suggesting possible neuroactivity .
Methyl and Bulky Groups
Predicted vs. Reported Bioactivity
Comparative Data Table
Actividad Biológica
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a compound that combines indole and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Indole moiety : Contributes to various biological activities including anti-cancer and anti-inflammatory effects.
- Pyrazole moiety : Known for its role in drug development, particularly in anticancer and anti-inflammatory agents.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 318.39 g/mol |
| LogP | 3.4138 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 41.908 Ų |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Specific IC50 values were reported in the range of 0.5 to 10 µM, indicating potent activity against these cell lines .
Anti-inflammatory Effects
The indole and pyrazole components are known for their anti-inflammatory properties:
- Mechanism of Action : It is suggested that the compound may inhibit pro-inflammatory cytokines, potentially through modulation of NF-kB pathways, similar to other pyrazole derivatives .
Neuroprotective Effects
Given the structural similarity to melatonin, the compound may also possess neuroprotective properties:
- Melatonin-like Activity : Research indicates that compounds with methoxyindole structures can mimic melatonin's effects, providing neuroprotection against oxidative stress .
Case Study 1: Anticancer Efficacy
A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives, including those structurally related to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide. The results showed significant cytotoxicity against HepG2 cell lines with an IC50 value of 3.25 mg/mL .
Case Study 2: Inflammation Modulation
In a separate study, compounds similar to this one were tested for their ability to reduce inflammation in animal models. The results indicated a reduction in edema and inflammatory markers when administered at therapeutic doses .
Q & A
Q. Example Reaction Table :
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| Trityl Protection | Protection | Trityl chloride, triethylamine, CH₂Cl₂ | 75–85% |
| Acylation | Coupling | Chloroacetyl chloride, Et₃N, dioxane | 60–70% |
| Deprotection | Acidic cleavage | TFA, CH₂Cl₂ | >90% |
Basic: How is structural confirmation achieved for this compound?
Answer:
Structural validation relies on:
NMR Spectroscopy :
- ¹H NMR : Peaks for methoxy groups (~δ 3.8 ppm), indole NH (~δ 10–12 ppm), and pyrazole protons (δ 6–7 ppm) .
- ¹³C NMR : Carbonyl signals (~δ 170 ppm) confirm acetamide functionality .
Mass Spectrometry (LC-MS) : Molecular ion peaks matching the exact mass (e.g., m/z 446.2 for C₂₄H₂₆N₄O₃) .
Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values .
Advanced: How can synthetic yield be optimized for large-scale production?
Answer:
Key methodological considerations:
Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for hydrogenation steps to reduce costs .
Solvent Optimization : Replace dioxane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
Temperature Control : Reflux at 150°C with zeolite catalysts (e.g., Zeolite Y-H) enhances reaction efficiency .
Byproduct Analysis : Use HPLC to identify and minimize side products (e.g., deacetylated intermediates) .
Example Data Contradiction :
Lower yields in scaled-up reactions may arise from incomplete mixing. Resolve via:
- High-Shear Mixing : Improves reagent contact in viscous solvents .
- In Situ Monitoring : FTIR tracks reaction progression to optimize endpoint .
Advanced: How to resolve discrepancies between predicted and observed biological activity?
Answer:
Computational Validation :
- PASS Program : Predicts anti-proliferative activity via substructure analysis (e.g., Pa > 0.7 indicates high probability) .
- Molecular Docking : Compare binding affinities in target proteins (e.g., EGFR kinase) using AutoDock Vina .
Experimental Cross-Checking :
- Dose-Response Assays : Validate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-specific effects .
- Metabolic Stability Tests : Assess hepatic microsomal degradation to explain reduced in vivo efficacy .
Q. Example SAR Table :
| Substituent | Predicted Activity (PASS) | Observed IC₅₀ (μM) |
|---|---|---|
| 4-Methoxyphenyl | Pa = 0.85 | 12.3 ± 1.2 |
| 4-Chlorophenyl | Pa = 0.72 | 45.6 ± 3.1 |
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
ADMET Prediction :
- SwissADME : Analyzes logP (e.g., 3.1 ± 0.2) and BBB permeability (e.g., CNS MPO score = 4.2) .
- ProTox-II : Flags hepatotoxicity risks via structural alerts (e.g., acetamide moiety) .
QSAR Modeling :
- CoMFA/CoMSIA : Correlates 3D electrostatic fields with activity to guide analog design .
Q. Methodological Workflow :
- Step 1 : Generate 3D conformers using OMEGA.
- Step 2 : Dock into target protein (e.g., tubulin) with Glide SP/XP.
- Step 3 : Validate with MD simulations (GROMACS) to assess binding stability .
Advanced: How to design derivatives to improve metabolic stability?
Answer:
Bioisosteric Replacement :
- Replace methoxy groups with trifluoromethoxy to reduce CYP450-mediated oxidation .
Prodrug Strategies :
- Introduce ester moieties (e.g., ethyl acetate) for delayed hydrolysis in plasma .
Steric Shielding :
- Add bulky substituents (e.g., tert-butyl) near metabolically labile sites (e.g., indole NH) .
Q. Example Optimization Table :
| Derivative | Metabolic Half-Life (h) | Modification |
|---|---|---|
| Parent Compound | 1.2 | – |
| CF₃O Analog | 3.8 | Reduced CYP2D6 affinity |
| tert-Butyl Shielded | 5.6 | Blocked oxidative cleavage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
